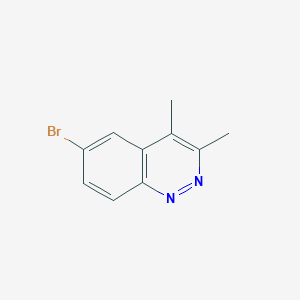
6-Bromo-3,4-dimethylcinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 6-Bromo-3,4-dimethylcinnoline is 1S/C10H9BrN2/c1-6-7(2)12-13-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Bromo-3,4-dimethylcinnoline is a powder with a purity of 95%. It should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-Bromo-3,4-dimethylcinnoline and its derivatives play a crucial role in organic synthesis, serving as key intermediates for a variety of chemical reactions and compounds. For instance, 6-bromopicoline, a related compound, can undergo reductive homocoupling to yield 6,6′-dimethyl-2,2′-bipyridine using either an Ni·bpy catalyzed electrosynthesis or a catalytic modification of the Ullmann synthesis involving Pd(OAc)₂. This process highlights the compound's utility in synthesizing disubstituted bipyridines, which are significant in various chemical applications (T. Cassol et al., 2000).
Ligand Synthesis and Coordination Chemistry
6-Bromo-3,4-dimethylcinnoline derivatives have been utilized in the synthesis of novel chelating ligands. The Friedländer synthesis, for example, incorporates 6-bromoquinoline into bidentate and tridentate ligands. These ligands can be further dimerized with Ni(0) to form biquinolines or modified under Sonogashira conditions to yield 6-alkynyl derivatives. The optical properties of these compounds, especially 6,6'-biquinolines, have shown an unusually high emission quantum yield, indicating their potential in developing advanced materials with specific optical characteristics (Yi Hu et al., 2003).
Biochemical Research
In biochemical research, derivatives of 6-Bromo-3,4-dimethylcinnoline, such as 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, have been explored as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. These compounds, through their competitive binding at the ATP site of the EGFR, offer a steep structure-activity relationship, providing insights into the molecular interactions and potential therapeutic applications in targeting EGFR-related pathways (A. Bridges et al., 1996).
Material Science and Photophysics
In the field of material science, 6-Bromo-3,4-dimethylcinnoline derivatives have been studied for their photophysical properties. For instance, photochromic ruthenium DMSO complexes containing 6-bromo-2-pyridinecarboxylate have shown efficient energy conversion, which could be leveraged in developing photo-responsive materials. Such compounds exhibit S-to-O isomerization upon MLCT (metal-to-ligand charge transfer) excitation, demonstrating their potential in creating advanced materials with tunable optical properties (A. Rachford et al., 2006).
Safety and Hazards
The safety information for 6-Bromo-3,4-dimethylcinnoline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary targets of 6-Bromo-3,4-dimethylcinnoline are currently unknown. This compound is a relatively new chemical entity and research into its biological targets is ongoing .
Mode of Action
It is known that the compound can interact with biological targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Pharmacokinetics
It is known that the compound has a molecular weight of 2371 , which suggests that it may have good bioavailability.
Result of Action
As research progresses, it is expected that these effects will be elucidated .
Action Environment
The action, efficacy, and stability of 6-Bromo-3,4-dimethylcinnoline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and the specific conditions within the body or cell where the compound is active .
This will help to better understand the potential applications of this compound in various fields, including medicine and pharmacology .
Propiedades
IUPAC Name |
6-bromo-3,4-dimethylcinnoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-7(2)12-13-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQIYCYHJGBVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-dimethylcinnoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

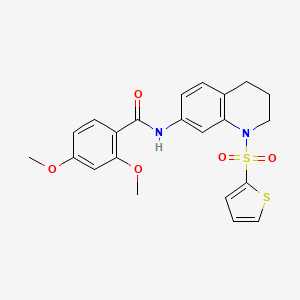


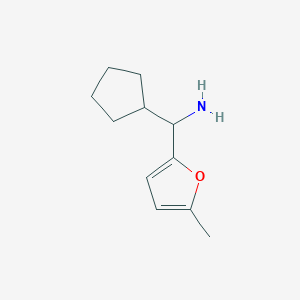

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)

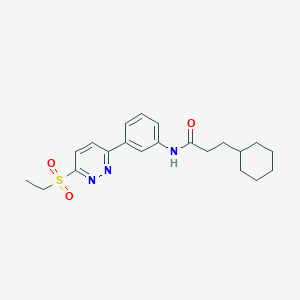

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2971901.png)

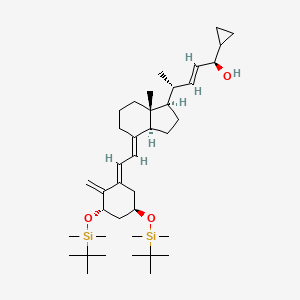

![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B2971909.png)